4-tert-Butylbenzotrifluoride

Description

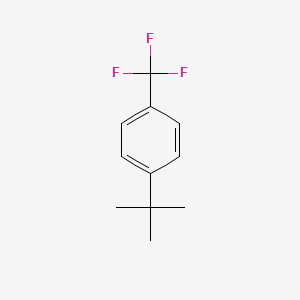

4-tert-Butylbenzotrifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with a tert-butyl group (-C(CH₃)₃) and a trifluoromethyl (-CF₃) group at the para position. Such derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing nature of the trifluoromethyl group, which enhances metabolic stability and bioavailability. The tert-butyl group contributes steric bulk, improving solubility in organic solvents and influencing reaction kinetics by modulating steric hindrance .

Properties

IUPAC Name |

1-tert-butyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHQWGQDFWPRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylbenzotrifluoride can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzotrifluoride with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CF3+(CH3)3CClAlCl3C6H4(CF3)(C(CH3)3)+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the reaction efficiency and sustainability compared to traditional batch processes . These reactors allow for precise control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylbenzotrifluoride undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: Due to the electron-donating nature of the tert-butyl group, the compound is more reactive towards electrophilic substitution reactions compared to benzotrifluoride. Common reactions include nitration, sulfonation, and halogenation.

Oxidation: The compound can be oxidized under specific conditions to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, resulting in the formation of 4-tert-butylbenzene.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups into the aromatic ring.

Sulfonation: Fuming sulfuric acid is employed to introduce sulfonic acid groups.

Halogenation: Halogens such as chlorine or bromine, in the presence of a Lewis acid catalyst, are used for halogenation reactions.

Major Products Formed

Nitration: 4-tert-Butyl-2-nitrobenzotrifluoride

Sulfonation: 4-tert-Butylbenzotrifluorosulfonic acid

Halogenation: 4-tert-Butyl-2-chlorobenzotrifluoride

Scientific Research Applications

4-tert-Butylbenzotrifluoride has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring stable aromatic compounds.

Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug design and development.

Industry: It is employed in the manufacture of specialty chemicals, agrochemicals, and materials science for its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzotrifluoride in chemical reactions involves the activation of the aromatic ring by the tert-butyl group, which increases the electron density and makes the ring more susceptible to electrophilic attack. The trifluoromethyl group, being electron-withdrawing, balances this effect, providing a unique reactivity profile. The molecular targets and pathways involved in its reactions are primarily centered around the aromatic ring and its substituents.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | CAS Number | Substituents | Functional Group | Structural Similarity |

|---|---|---|---|---|

| tert-Butyl 4-bromo-2-fluorobenzoate | 1958100-37-2 | Br (C4), F (C2), tert-butyl | Ester | 1.00 (Reference) |

| Ethyl 5-bromo-2-fluorobenzoate | 612835-53-7 | Br (C5), F (C2), ethyl | Ester | 0.94 |

| tert-Butyl 4-bromo-2,6-difluorobenzoate | 955887-09-9 | Br (C4), F (C2, C6), tert-butyl | Ester | 0.93 |

| 4-tert-Butylbenzenesulfonyl chloride | 15084-51-2 | tert-butyl (C4) | Sulfonyl chloride | N/A |

Key Observations :

- Substituent Position and Electronic Effects: Bromine and fluorine substituents in the benzoate esters () introduce electron-withdrawing effects, enhancing electrophilic reactivity.

- Functional Group Impact : Esters (e.g., tert-butyl/ethyl benzoates) exhibit lower reactivity compared to sulfonyl chlorides, which are highly electrophilic and prone to hydrolysis or nucleophilic substitution .

Physicochemical and Reactivity Trends

- Boiling/Melting Points : Compounds with bulkier tert-butyl groups (e.g., tert-Butyl 4-bromo-2-fluorobenzoate) typically exhibit higher melting points due to increased molecular symmetry and packing efficiency compared to ethyl analogs .

- Solubility: The tert-butyl group enhances lipophilicity, favoring solubility in non-polar solvents, whereas sulfonyl chlorides (e.g., 4-tert-Butylbenzenesulfonyl chloride) are more polar and reactive in aqueous environments .

- Stability : Fluorine substituents improve thermal and oxidative stability, as seen in the high similarity compounds (0.93–0.94) in .

Biological Activity

4-tert-Butylbenzotrifluoride (4-TBTF) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of toxicology and pharmacology. This article explores the biological effects, mechanisms of action, and relevant case studies associated with 4-TBTF, drawing from diverse sources to provide a comprehensive overview.

This compound is an aromatic compound characterized by the presence of a tert-butyl group and three fluorine atoms attached to a benzene ring. Its chemical structure can be represented as follows:

This structure contributes to its unique physical and chemical properties, influencing its biological interactions.

Cytotoxic Effects

Research indicates that 4-TBTF exhibits cytotoxic effects on various cell lines. In particular, studies have demonstrated that exposure to 4-TBTF can lead to decreased cell viability in specific human melanocyte and fibroblast cultures. For instance, at a concentration of 250 μM, the viability of immortalized melanocyte cell lines was significantly reduced (to approximately 59% and 37% for PIG1 and PIG3V cells, respectively) compared to untreated controls. In contrast, primary fibroblasts showed less sensitivity to 4-TBTF, with significant viability reduction only observed at concentrations exceeding 1 mM .

Induction of Stress Proteins

One notable mechanism of action for 4-TBTF involves the induction of heat shock proteins (HSPs), particularly HSP70. The expression of HSP70 was found to increase significantly in melanocytes treated with 4-TBTF, suggesting an activation of cellular stress response pathways. Specifically, HSP70 levels increased by up to 6.1-fold in certain cell lines following treatment . This upregulation may play a role in cellular protection against stress-induced apoptosis.

Immune Response Modulation

4-TBTF has also been implicated in modulating immune responses. The exposure of melanocytes to this compound resulted in the upregulation of various apoptosis-related receptors, including TRAIL receptors and TNF receptors. The increased expression levels suggest that 4-TBTF may sensitize melanocytes to immune-mediated killing . Additionally, it has been proposed that HSP70 can enhance antigen uptake and processing by dendritic cells (DCs), potentially leading to improved antigen-specific immunity .

Study on Melanocyte Sensitization

A pivotal study examined the effects of 4-TBTF on human melanocytes under oxidative stress conditions. The researchers found that low concentrations of 4-TBTF could act as a competitive inhibitor for tyrosinase, an enzyme critical for melanin synthesis. This inhibition could explain the observed cytotoxic effects and highlights the potential role of 4-TBTF in altering pigmentation processes in skin cells .

Antimicrobial Properties

While primarily studied for its toxicological effects, there is emerging interest in the antimicrobial properties of compounds related to 4-tert-butyl structures. For example, derivatives such as 2,4-di-tert-butylphenol have shown promise in inhibiting quorum sensing in Pseudomonas aeruginosa, a significant pathogen associated with antibiotic resistance. This suggests that similar compounds may possess bioactive properties that could be explored for therapeutic applications .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Reduced cell viability in melanocytes at concentrations ≥250 μM |

| HSP70 Induction | Upregulation by up to 6.1-fold in response to treatment |

| Immune Response Sensitization | Increased expression of apoptosis-related receptors |

| Potential Antimicrobial Action | Related compounds show inhibition of quorum sensing in pathogenic bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.